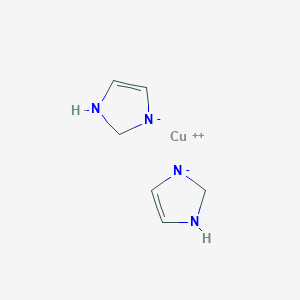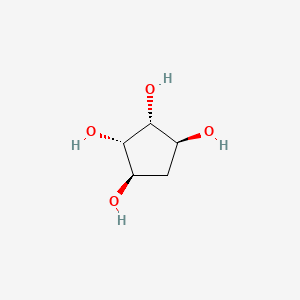
1H-Imidazole,copper salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole,copper salt is a coordination compound formed by the interaction of 1H-imidazole with copper ions. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The copper salt of 1H-imidazole is of significant interest due to its unique chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Imidazole,copper salt can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) chloride or copper(II) sulfate, with 1H-imidazole in an aqueous or organic solvent. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or filtration.
Industrial Production Methods: In industrial settings, the production of 1H-imidazole, copper salt may involve large-scale batch or continuous processes. The choice of copper salt and solvent, as well as the reaction conditions, can be optimized to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as ultrasonication to enhance reaction efficiency .
化学反応の分析
Types of Reactions: 1H-Imidazole,copper salt undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, leading to the formation of different copper-imidazole complexes.
Substitution: The imidazole ligand can be substituted with other ligands, resulting in the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of a suitable solvent.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or other nitrogen-containing compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions can produce copper(I) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
科学的研究の応用
1H-Imidazole,copper salt has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and coupling reactions. Its catalytic properties are attributed to the copper ion’s ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can interact with biological molecules, influencing cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and supercapacitors. .
作用機序
The mechanism of action of 1H-Imidazole,copper salt involves the interaction of the copper ion with various molecular targets. The copper ion can coordinate with nitrogen atoms in the imidazole ring, forming stable complexes. These complexes can participate in electron transfer processes, influencing redox reactions and catalytic activities. The specific pathways involved depend on the nature of the reaction and the molecular targets .
類似化合物との比較
1H-Imidazole,copper salt can be compared with other similar compounds, such as:
1H-Benzimidazole, copper salt: Similar in structure but contains an additional benzene ring, leading to different chemical properties and applications.
2H-Imidazole, copper salt: A tautomeric form of 1H-imidazole, with different reactivity and stability.
1H-Pyrazole, copper salt: Contains a five-membered ring with two adjacent nitrogen atoms, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific coordination chemistry and the versatility of the imidazole ligand, which allows for a wide range of applications in various fields .
特性
CAS番号 |
14489-15-7 |
|---|---|
分子式 |
C20H17N3Na2O8S2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




